molecular formula C17H20N4O2S B5557577 N-(5-benzyl-1,3,5-triazinan-2-ylidene)-4-methylbenzenesulfonamide

N-(5-benzyl-1,3,5-triazinan-2-ylidene)-4-methylbenzenesulfonamide

Cat. No.: B5557577
M. Wt: 344.4 g/mol
InChI Key: VSXAVORPUGWWMJ-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,5-triazinan-2-ylidene)-4-methylbenzenesulfonamide, commonly known as BTMS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BTMS is a sulfonamide-based compound that contains a triazinan-2-ylidene group, which makes it an effective catalyst in various chemical reactions.

Scientific Research Applications

Synthesis and Application of Triazine and Related Compounds

Triazine compounds are a class of heterocyclic organic compounds with three nitrogen atoms at positions 1, 3, and 5 in a six-membered ring. Their synthesis and diverse biological activities have been extensively studied. For example, triazine derivatives have been evaluated for a wide spectrum of biological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and anticonvulsant activities (Verma, Sinha, & Bansal, 2019). These activities suggest that compounds with triazine scaffolds, like the one specified, could be valuable in medicinal chemistry and drug development.

Benzothiazoles and Their Therapeutic Potential

Benzothiazoles are another class of heterocyclic compounds known for their broad spectrum of pharmacological properties. Benzothiazole derivatives have been recognized for their antimicrobial, analgesic, anti-inflammatory, antidiabetic activities, and particularly as potential antitumor agents. The versatility of the benzothiazole scaffold has led to its exploration in the development of new chemotherapeutic agents, highlighting its importance in drug discovery (Kamal, Hussaini, & Mohammed, 2015). This indicates that compounds incorporating elements similar to benzothiazoles may have significant applications in treating various diseases.

Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide (BTA) compounds have gained attention for their ability to self-assemble into one-dimensional structures stabilized by hydrogen bonding. These compounds have been applied in nanotechnology, polymer processing, and biomedical applications, demonstrating the adaptability of BTAs as a multipurpose building block in supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012). The structural similarity to N-(5-benzyl-1,3,5-triazinan-2-ylidene)-4-methylbenzenesulfonamide suggests potential for innovative applications in material science and drug delivery systems.

Properties

IUPAC Name

N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-14-7-9-16(10-8-14)24(22,23)20-17-18-12-21(13-19-17)11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSXAVORPUGWWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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